3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
CAS No.: 1982950-43-5
Cat. No.: VC2740969
Molecular Formula: C15H19Cl2FN2O
Molecular Weight: 333.2 g/mol
* For research use only. Not for human or veterinary use.
![3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride - 1982950-43-5](/images/structure/VC2740969.png)
Specification
CAS No. | 1982950-43-5 |
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Molecular Formula | C15H19Cl2FN2O |
Molecular Weight | 333.2 g/mol |
IUPAC Name | 5-[(4-fluorophenyl)methyl]-2-piperidin-3-yl-1,3-oxazole;dihydrochloride |
Standard InChI | InChI=1S/C15H17FN2O.2ClH/c16-13-5-3-11(4-6-13)8-14-10-18-15(19-14)12-2-1-7-17-9-12;;/h3-6,10,12,17H,1-2,7-9H2;2*1H |
Standard InChI Key | IIZYEVOZHSHKLO-UHFFFAOYSA-N |
SMILES | C1CC(CNC1)C2=NC=C(O2)CC3=CC=C(C=C3)F.Cl.Cl |
Canonical SMILES | C1CC(CNC1)C2=NC=C(O2)CC3=CC=C(C=C3)F.Cl.Cl |
Introduction
Structural Characteristics and Properties
Chemical Structure and Nomenclature
3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride consists of a piperidine ring connected at the 3-position to a 1,3-oxazole moiety, which in turn bears a 4-fluorobenzyl group at its 5-position. The compound exists as a dihydrochloride salt, with protonation likely occurring at the basic nitrogen atoms. The structural arrangement shares similarities with other piperidine derivatives that have demonstrated biological activity, such as those containing benzodioxol moieties .
The IUPAC nomenclature follows the standard hierarchical rules for heterocyclic compounds, with the piperidine serving as the parent structure and the oxazole and fluorobenzyl groups designated as substituents. This naming convention aligns with other complex heterocyclic compounds containing piperidine structures, such as those referenced in patent literature .
Physical Properties
The physical properties of 3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride can be inferred from similar compounds containing piperidine and heterocyclic moieties. The compound is expected to be a crystalline solid at room temperature, with increased water solubility compared to its free base form due to the dihydrochloride salt formation.
Table 1. Predicted Physical Properties of 3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
Property | Predicted Value | Basis for Prediction |
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Physical State | Crystalline solid | Common for similar piperidine salts |
Solubility | High in water, lower in non-polar solvents | Typical for dihydrochloride salts |
Melting Point | 180-220°C | Comparable to similar piperidine dihydrochlorides |
Molecular Weight | ~344.23 g/mol (as dihydrochloride salt) | Calculated from molecular formula |
LogP | 2.0-2.5 (free base) | Based on similar fluorinated heterocycles |
As a dihydrochloride salt, the compound would demonstrate improved stability compared to the free base form, particularly under humid conditions, which is consistent with observations from related piperidine dihydrochloride compounds .
Spectroscopic Characteristics
The spectroscopic profile of 3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride would exhibit characteristic features identifiable through various analytical techniques. In NMR spectroscopy, the compound would show distinctive signals for the piperidine ring protons, the oxazole CH, and the aromatic protons of the fluorobenzyl group.
Mass spectrometry would likely reveal a molecular ion peak corresponding to the free base, with fragmentation patterns characteristic of piperidine ring cleavage and loss of the fluorobenzyl group. These spectroscopic characteristics are comparable to those observed in related compounds such as 3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine .
Synthesis and Preparation
Synthetic Routes
The synthesis of 3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride likely involves a multi-step process similar to other substituted piperidines. Drawing from methodologies used for related compounds, a potential synthetic pathway could include:
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Preparation of an appropriately substituted piperidine core
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Formation of the oxazole ring through cyclization reactions
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Introduction of the 4-fluorobenzyl group
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Conversion to the dihydrochloride salt
The synthesis of the piperidine core may follow approaches similar to those documented for (R)-3-aminopiperidine dihydrochloride, involving reduction and cyclization steps . The oxazole moiety could be constructed using methodologies similar to those employed in the synthesis of other oxazole-containing compounds, such as 1-[2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine.
Key Intermediates
The synthesis would likely involve key intermediates including:
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3-aminopiperidine or similar substituted piperidines
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4-fluorobenzyl derivatives for attachment to the oxazole ring
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Oxazole precursors such as α-acylamino ketones
The preparation of these intermediates would involve careful control of reaction conditions to ensure proper regiochemistry and stereochemistry. For example, the synthesis of the piperidine core might employ methods similar to those described for (R)-3-aminopiperidine dihydrochloride, which involves precise temperature control during lithium aluminum hydride reduction (between 45°C and 70°C) .
Purification Methods
Purification of 3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride would likely employ techniques common for similar compounds:
Table 2. Purification Methods for 3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
Purification Method | Application | Advantage |
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Recrystallization | Final product purification | High purity, suitable for salt forms |
Column Chromatography | Intermediate purification | Effective separation of closely related compounds |
Filtration | Isolation of salt form | Simple technique for isolating crystalline salts |
HPLC | Analytical and preparative purification | High resolution separation and analysis |
The final conversion to the dihydrochloride salt form would likely involve treatment with concentrated hydrochloric acid, similar to the process described for (R)-3-aminopiperidine dihydrochloride . Filtration would then be employed to isolate the purified salt product.
Pharmacological Properties and Biological Activity
Mechanism of Action
The pharmacological activity of 3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride would be influenced by its structural components. The piperidine ring is a common structural motif in many pharmaceutically active compounds, including those that interact with various receptors and enzymes. The oxazole ring can serve as a hydrogen bond acceptor, while the fluorine atom in the benzyl group can enhance binding affinity and metabolic stability.
Based on structural similarities with other compounds, possible mechanisms might include:
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Interaction with central nervous system receptors
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Modulation of enzyme activity, particularly those involved in signal transduction
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Potential interaction with ion channels
These predictions are based on the known activities of related compounds containing piperidine rings and heterocyclic moieties .
Structure-Activity Relationship
The structure-activity relationship (SAR) for 3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride can be inferred by analyzing the contributions of its key structural components:
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The piperidine ring provides a basic center and a flexible scaffold that can adopt various conformations for optimal target binding
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The oxazole moiety introduces rigidity and potential hydrogen-bonding capabilities
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The 4-fluorobenzyl group contributes lipophilicity and potential π-stacking interactions with aromatic residues in biological targets
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The fluorine atom enhances metabolic stability and can form unique interactions with protein binding sites
This SAR analysis is consistent with observations from other piperidine derivatives and heterocyclic compounds with documented biological activities .
Therapeutic Area | Potential Application | Structural Basis |
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Central Nervous System | Modulation of neurotransmitter systems | Piperidine core similar to CNS-active agents |
Anti-inflammatory | Inhibition of inflammatory mediators | Oxazole moiety common in anti-inflammatory compounds |
Enzyme Inhibition | Potential DPP-IV inhibition | Similarity to structures mentioned in patent literature |
Metabolic Disorders | Regulation of metabolic pathways | Piperidine derivatives have shown activity in this area |
These potential applications would require comprehensive pharmacological testing to confirm activity and specificity. The compound's similarity to structures mentioned in patent literature suggests possible exploration as enzyme inhibitors, potentially including dipeptidyl peptidase IV (DPP-IV) inhibitors .
Analytical Methods
Detection and Quantification Techniques
Various analytical techniques would be applicable for the detection and quantification of 3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride:
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High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection
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Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive detection and structural confirmation
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Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and purity assessment
These methods are commonly employed for similar heterocyclic compounds and would provide complementary information about the identity, purity, and concentration of the compound .
Stability and Degradation Studies
The stability profile of 3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride would be important for pharmaceutical development. Key stability parameters to consider include:
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Hydrolytic stability in various pH environments
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Photostability under different light conditions
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Thermal stability at elevated temperatures
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Long-term storage stability
As a dihydrochloride salt, the compound would likely demonstrate enhanced stability compared to its free base form, particularly in terms of shelf-life and resistance to oxidation. The stability studies would employ analytical methods such as HPLC to monitor potential degradation products over time under various stress conditions.
Applications and Research Findings
Ongoing Research
Current research involving 3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride or closely related analogs may focus on:
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Structure-activity relationship studies to optimize binding affinity and selectivity
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Medicinal chemistry efforts to improve physicochemical and pharmacokinetic properties
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Investigation of biological targets and pathways modulated by the compound
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Development of synthetic methodologies for more efficient preparation
These research directions would align with broader trends in heterocyclic chemistry and drug discovery, particularly in areas where piperidine and oxazole-containing compounds have demonstrated promising activity .
Future Directions
Future research involving 3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride could explore:
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Expansion of the SAR through preparation of analogs with modifications at key positions
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Detailed mechanistic studies to elucidate precise modes of action
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Crystal structure determinations to provide insights into conformational preferences
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Development of improved synthetic routes for large-scale preparation
These future directions would build upon existing knowledge of related compounds and potentially reveal new applications and therapeutic opportunities for this structural class.
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